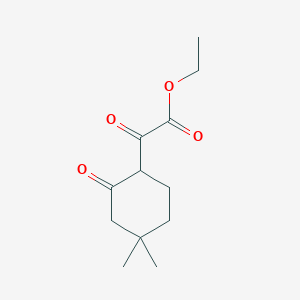

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate

Description

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is a bicyclic ketoester characterized by a cyclohexane ring substituted with two methyl groups at the 4-position and an oxo group at the 2-position. The ethyl ester group at the 2-oxoacetate moiety enhances its solubility in organic solvents, making it a versatile intermediate in synthetic chemistry. This compound is typically synthesized via cyclodimerization or condensation reactions, as evidenced by its preparation through silica gel chromatography (20% EtOAc/hexane) after Brønsted acid-promoted cyclodimerization of α,β-unsaturated γ-ketoesters . Its structural complexity and functional groups render it valuable for pharmaceutical and materials science applications.

Properties

IUPAC Name |

ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-4-16-11(15)10(14)8-5-6-12(2,3)7-9(8)13/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDZUTCSPFWTCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CCC(CC1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-2-oxocyclohexanone with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, yielding diols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Diols.

Substitution: Various esters and amides.

Scientific Research Applications

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical transformations, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate with analogous compounds, focusing on structural features, physicochemical properties, and biological activities.

Cyclohexane Derivatives

Key Differences :

- The ethyl ester group (vs. methyl in methyl 2-(2-oxocyclohexyl)acetate) improves lipophilicity, aiding membrane permeability .

Aryl and Heteroaryl Derivatives

Key Differences :

- Aromatic systems (e.g., indole, phenyl) in analogs enable π-π stacking interactions, which are absent in the target compound’s aliphatic cyclohexane ring.

- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the electron-donating methyl groups in the target compound.

Hydrazinyl and Amino Derivatives

Biological Activity

Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate is an organic compound with the molecular formula C12H18O4 and a molar mass of 226.27 g/mol. This compound features an ethyl ester group and a keto group, contributing to its reactivity and potential applications in various fields, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

The compound is characterized by its unique cyclohexane structure, which includes a keto group that facilitates nucleophilic addition reactions, and an ester group that can hydrolyze to release corresponding carboxylic acids. These structural features are significant for its biological activity, allowing it to interact with various molecular targets within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C12H18O4 |

| Molar Mass | 226.27 g/mol |

| Structural Features | Ethyl ester, keto group |

Mechanisms of Biological Activity

This compound exhibits biological activity that can influence enzyme-catalyzed reactions and metabolic pathways. The compound's ability to modulate enzyme activity through nucleophilic addition and hydrolysis suggests potential therapeutic applications.

- Enzyme Modulation : The keto group can participate in reactions that alter enzyme activity, which is critical for various metabolic processes.

- Hydrolysis : The ester group may undergo hydrolysis, leading to the release of carboxylic acids that can further interact with biological systems.

Case Studies and Research Findings

Research on the biological activity of this compound is ongoing, with several studies highlighting its potential applications:

- Antitumor Activity : A study explored the interactions of similar compounds with cancer cell lines, demonstrating significant reductions in tumor cell viability when treated with derivatives of this compound. The results indicated that such compounds could induce apoptosis in cancer cells while exhibiting antioxidant properties .

- Enzyme Interaction Studies : Investigations into the compound's mechanism of action revealed its capacity to interact with specific enzymes involved in metabolic pathways. These interactions could potentially lead to novel therapeutic strategies for metabolic disorders .

- Synthesis and Characterization : The synthesis of this compound typically involves the reaction of 4,4-dimethyl-2-cyclohexen-1-one with ethyl oxalyl chloride under controlled conditions. Characterization techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which can provide insights into its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-(5,5-dimethyl-2-oxocyclohexyl)-2-oxoacetate | C12H18O4 | Different cyclohexane substituent affecting reactivity |

| Ethyl 2-cyclohexyl-2-oxoacetate | C10H16O3 | Lacks dimethyl substitution, altering steric hindrance |

| Ethyl 2-(3-methyl-2-oxocyclohexyl)-2-oxoacetate | C12H18O4 | Variations in cyclohexane positioning influencing behavior |

Q & A

Basic: What synthetic methodologies are most effective for preparing Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate, and what parameters critically influence reaction yield?

Methodological Answer:

The compound can be synthesized via a Claisen-like condensation between 4,4-dimethyl-2-oxocyclohexanone and diethyl oxalate. A sodium ethoxide catalyst in anhydrous ethanol at 0–5°C is typically employed to minimize side reactions . Key parameters include:

- Temperature control : Excess heat may lead to diketone decomposition.

- Catalyst concentration : Optimal molar ratios (e.g., 1:1.2 ketone to oxalate) improve esterification efficiency.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product, as seen in analogous syntheses .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals confirm its structure?

Methodological Answer:

- ¹H NMR : Look for the ester methyl triplet (~δ 1.3 ppm, J=7.1 Hz) and the cyclohexyl oxo group’s deshielded protons (δ 2.5–3.0 ppm) .

- IR Spectroscopy : Strong carbonyl stretches at ~1740 cm⁻¹ (ester) and 1680 cm⁻¹ (ketone) confirm functional groups .

- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 268.1312 (C₁₃H₁₈O₅⁺) validates the molecular formula .

Advanced: How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian09 at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., ketone carbonyl vs. ester carbonyl).

- NBO Analysis : Quantifies charge distribution; the ketone carbonyl typically exhibits higher electrophilicity due to reduced steric hindrance compared to the ester .

- MD Simulations : Simulate solvent effects (e.g., THF vs. DCM) to assess reaction pathways under varying conditions .

Advanced: How should researchers address contradictory reports on the biological activity of ethyl 2-oxoacetate derivatives?

Methodological Answer:

- Standardized Assays : Replicate studies using uniform protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) to minimize variability .

- Structural Confirmation : Verify compound purity (>95% by HPLC) and stereochemistry (via X-ray crystallography) to rule out impurities as confounding factors .

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., fluorophenyl or pyridinyl derivatives) to identify substituent-specific trends .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

- Storage Conditions : Keep at –20°C in amber vials under argon to prevent hydrolysis or oxidation.

- Compatibility Testing : Monitor degradation via TLC (silica gel, hexane:ethyl acetate) monthly. Avoid strong acids/bases, as the ester and ketone groups are reactive .

- Stability Indicators : Discoloration (yellowing) or new IR peaks (~1600 cm⁻¹) signal decomposition .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Methodological Answer:

- Derivatization : Introduce substituents at the cyclohexyl ring (e.g., halogens, methyl groups) via Friedel-Crafts alkylation to modulate lipophilicity and target binding .

- Enzymatic Assays : Test derivatives against serine hydrolases or cytochrome P450 isoforms to map pharmacophore requirements .

- Co-crystallization Studies : Resolve X-ray structures of the compound bound to target proteins (e.g., HIV reverse transcriptase) to guide rational design .

Advanced: What strategies improve the enantioselective synthesis of this compound derivatives?

Methodological Answer:

- Chiral Catalysts : Employ Jacobsen’s thiourea catalysts for asymmetric α-keto ester formation (up to 90% ee) .

- Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) to selectively hydrolyze one enantiomer from a racemic mixture .

- Dynamic NMR : Monitor enantiomerization barriers to optimize reaction times and temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.